

1,2,3-tribromopropane synthesis from glycerol and phosphorus tribromide

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Compound of Interest

Compound Name: 1,2,3-Tribromopropane

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An In-depth Technical Guide to the Synthesis of **1,2,3-Tribromopropane** from Glycerol and Phosphorus Tribromide

Introduction

1,2,3-Tribromopropane, also known as glyceryl tribromohydrin or s-tribromopropane, is a halogenated hydrocarbon with the chemical formula $C_3H_5Br_3$.^{[1][2][3]} It serves as a valuable intermediate in various organic syntheses. One established method for its preparation involves the reaction of glycerol with phosphorus tribromide (PBr_3). This guide provides a comprehensive overview of this synthesis, intended for researchers, scientists, and professionals in drug development. The document details the reaction mechanism, experimental protocols, quantitative data, and critical safety precautions.

Chemical and Physical Properties

A thorough understanding of the properties of the reactants and the product is essential for the successful and safe execution of this synthesis.

Property	Glycerol (Glycerin)	Phosphorus Tribromide (PBr ₃)	1,2,3-Tribromopropane
IUPAC Name	Propane-1,2,3-triol	Phosphorus tribromide	1,2,3-Tribromopropane
CAS Number	56-81-5	7789-60-8[4]	96-11-7[1][2][3]
Molecular Formula	C ₃ H ₈ O ₃	PBr ₃ [4]	C ₃ H ₅ Br ₃ [1][2][3]
Molar Mass	92.09 g/mol	270.69 g/mol [4]	280.78 g/mol [1][2]
Appearance	Colorless, viscous liquid	Clear, colorless fuming liquid[4]	Colorless to yellowish heavy liquid
Boiling Point	290 °C (554 °F)	173.2 °C (343.8 °F)[4]	218-220 °C (424-428 °F)
Density	1.261 g/cm ³	2.852 g/cm ³ [4]	~2.43 g/cm ³
Key Hazards	Generally non-hazardous	Corrosive, reacts violently with water, causes severe skin burns and eye damage, may cause respiratory irritation.[5][6]	Skin and strong eye irritant, harmful by ingestion, inhalation, and skin absorption. [1]

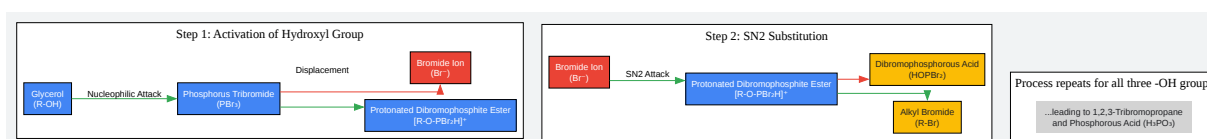
Reaction Mechanism

The synthesis of **1,2,3-tribromopropane** from glycerol proceeds via a nucleophilic substitution reaction. The reaction with phosphorus tribromide is a standard method for converting alcohols to alkyl bromides.[4][7] The mechanism involves two primary stages for each hydroxyl group: activation of the alcohol and subsequent nucleophilic attack.

- **Activation of Hydroxyl Group:** The oxygen atom of a hydroxyl group in glycerol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This step displaces a bromide ion and forms a protonated dibromophosphite ester intermediate, converting the hydroxyl group into an excellent leaving group.[7][8]

- **S_N2 Attack:** The displaced bromide ion (Br^-) then acts as a nucleophile and performs a backside attack on the carbon atom bonded to the activated oxygen.[8][9] This is a classic S_N2 reaction, which results in the formation of a carbon-bromine bond and the cleavage of the carbon-oxygen bond.[7][9]

This two-step process is repeated for the remaining two hydroxyl groups on the glycerol backbone to yield the final product, **1,2,3-tribromopropane**. The overall reaction is driven to completion by the formation of phosphorous acid (H_3PO_3) as a byproduct.[8]



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Diagram 1: General reaction mechanism for the conversion of an alcohol to an alkyl bromide using PBr_3 .

Experimental Protocol

The following protocol outlines a general procedure for the synthesis. It is often performed by generating PBr_3 in situ from red phosphorus and bromine to control the highly exothermic reaction.[10]

Reagents and Equipment:

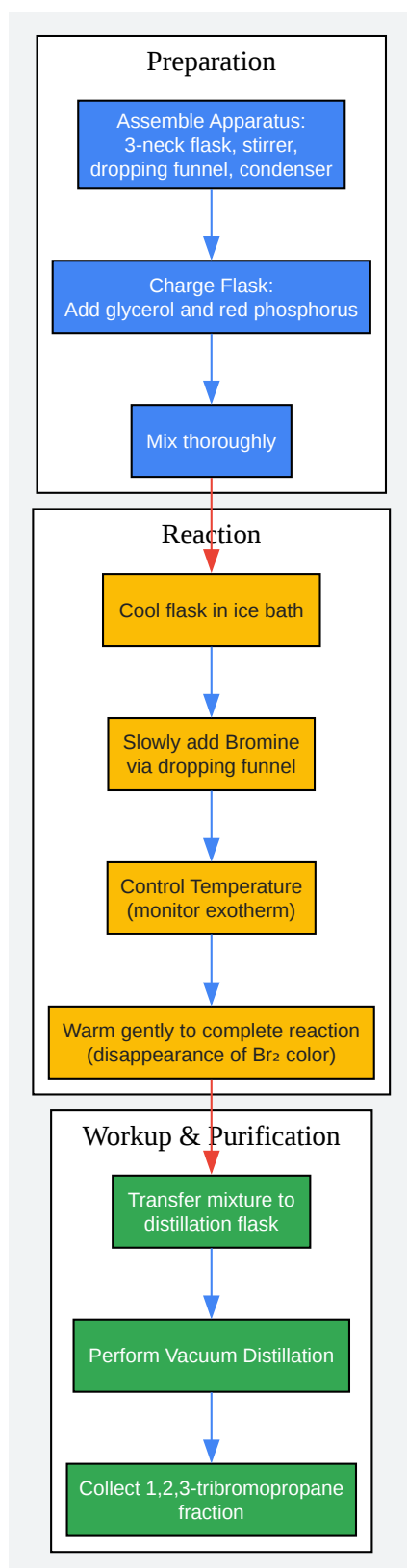
- Glycerol (anhydrous)
- Red Phosphorus[10]
- Bromine[10]

- Three-necked round-bottom flask (e.g., 3 L)[10]
- Mechanical stirrer[10]
- Dropping funnel[10]
- Reflux condenser with a gas outlet tube
- Heating mantle or water bath
- Distillation apparatus
- Ice bath
- Apparatus for gas trapping (e.g., containing sodium hydroxide solution)[10]

Procedure:

- **Reaction Setup:** Assemble a three-necked flask with a powerful mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the hydrogen bromide (HBr) gas that evolves.
- **Initial Charge:** In the flask, place anhydrous glycerol and red phosphorus. It is crucial to thoroughly mix the glycerol and phosphorus before the addition of bromine to prevent a violent reaction between bromine and dry phosphorus.[10]
- **Addition of Bromine:** Cool the flask in an ice bath. Slowly add bromine from the dropping funnel to the stirred mixture over several hours.[10] The reaction is highly exothermic, and the temperature should be carefully controlled, ideally maintaining it between 80-100°C during the addition.[10]
- **Reaction Completion:** After all the bromine has been added, continue stirring the mixture. It may be necessary to gently warm the flask (e.g., in a water bath at 70-75°C) to ensure the reaction goes to completion, which is indicated by the disappearance of the red bromine color.[10] The mixture can be left to stand overnight.[10]
- **Workup and Isolation:** Transfer the reaction mixture to a distillation flask.

- Purification: Purify the crude **1,2,3-tribromopropane** by vacuum distillation. The product is a high-boiling liquid. Collect the fraction boiling at the appropriate temperature and reduced pressure (e.g., 100-103°C at 18 mm Hg).[\[11\]](#)



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Diagram 2: A simplified workflow for the synthesis of **1,2,3-tribromopropane**.

Quantitative Data

The yield of **1,2,3-tribromopropane** is dependent on the precise reaction conditions, including the purity of reagents, temperature control, and efficiency of the workup process.

Parameter	Value / Condition	Source
Reactant Ratio	An excess of phosphorus is typically used to prevent the formation of phosphorus pentabromide (PBr ₅). [12]	[12]
Temperature	Addition of bromine is often done with cooling, while completion may require gentle heating (e.g., 70-100°C). [10]	[10]
Reaction Time	Bromine addition can take several hours, followed by an additional period for reaction completion. [10]	[10]
Reported Yield	A similar synthesis for glycerol α,γ -dibromohydrin reports yields of 52–54%. [10] Yields for the tribromo- derivative are expected to be in a comparable range but may vary.	[10]
Purification	Vacuum distillation is the standard method for purification.	[11]

Safety Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment should be conducted before beginning any work.[\[10\]](#)

Hazard Category	Precaution / PPE Requirement
General Handling	All operations should be conducted in a well-ventilated fume hood.[5][6][13] An emergency shower and eyewash station must be readily accessible.[14]
Phosphorus Tribromide	PBr ₃ is highly corrosive and reacts violently with water, releasing toxic hydrogen bromide (HBr) gas.[5][8] Avoid contact with skin, eyes, and clothing. Handle under an inert atmosphere and protect from moisture.[5]
Bromine	Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care.
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., butyl rubber), splash-resistant goggles, a face shield, and a lab coat or chemical-resistant apron.[5][14]
Spill Response	For PBr ₃ spills, use an inert absorbent material (e.g., sand, silica gel).[5] Do not use water.[14]
Fire Safety	Use dry chemical or CO ₂ extinguishers. DO NOT USE WATER on fires involving PBr ₃ , as it will react violently.[14] Poisonous gases are produced in a fire.[14]
Waste Disposal	Dispose of all chemical waste in accordance with local, state, and federal regulations.[5][10]

Conclusion

The synthesis of **1,2,3-tribromopropane** from glycerol and phosphorus tribromide (or its in situ generated equivalent) is a robust and well-established procedure. Success hinges on careful control of the exothermic reaction and strict adherence to safety protocols due to the hazardous nature of the reagents. With proper technique, this method provides a reliable route to a versatile chemical intermediate for further research and development.

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References

- 1. 1,2,3-Tribromopropane | C₃H₅Br₃ | CID 7279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propane, 1,2,3-tribromo- [webbook.nist.gov]
- 3. Propane, 1,2,3-tribromo- [webbook.nist.gov]
- 4. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemos.de [chemos.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. PBr₃ Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 9. Substitution with PBr₃ & SOCl₂ [Video Lecture] - Chad's Prep® [chadsprep.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
- 12. Sciencemadness Discussion Board - Preparation of PBr₃? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. lobachemie.com [lobachemie.com]
- 14. nj.gov [nj.gov]
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